molecular formula C10H12O5 B14237409 Methyl 5-(1,3-dioxolan-2-yl)-2-methylfuran-3-carboxylate CAS No. 420115-92-0

Methyl 5-(1,3-dioxolan-2-yl)-2-methylfuran-3-carboxylate

Cat. No.: B14237409
CAS No.: 420115-92-0
M. Wt: 212.20 g/mol
InChI Key: ZZYBOFTZQKOKIR-UHFFFAOYSA-N
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Description

Methyl 5-(1,3-dioxolan-2-yl)-2-methylfuran-3-carboxylate is an organic compound that features a furan ring substituted with a methyl group and a carboxylate ester, along with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1,3-dioxolan-2-yl)-2-methylfuran-3-carboxylate typically involves the reaction of 5-hydroxymethyl-2-methylfuran-3-carboxylate with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,3-dioxolan-2-yl)-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Methyl 5-(1,3-dioxolan-2-yl)-2-methylfuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(1,3-dioxolan-2-yl)-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The dioxolane ring can act as a protecting group, while the furan ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(1,3-dioxolan-2-yl)-2-methylfuran-3-carboxylate is unique due to the combination of its furan ring and dioxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

420115-92-0

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

methyl 5-(1,3-dioxolan-2-yl)-2-methylfuran-3-carboxylate

InChI

InChI=1S/C10H12O5/c1-6-7(9(11)12-2)5-8(15-6)10-13-3-4-14-10/h5,10H,3-4H2,1-2H3

InChI Key

ZZYBOFTZQKOKIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2OCCO2)C(=O)OC

Origin of Product

United States

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